molecular formula C9H13N3O2S B1608712 5-(Morpholinomethyl)-2-thiouracil CAS No. 89665-74-7

5-(Morpholinomethyl)-2-thiouracil

Cat. No.: B1608712
CAS No.: 89665-74-7
M. Wt: 227.29 g/mol
InChI Key: BGEPLLSIVTXHKF-UHFFFAOYSA-N
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Description

5-(Morpholinomethyl)-2-thiouracil is a compound that belongs to the class of thiouracils, which are derivatives of uracil containing a sulfur atom This compound is characterized by the presence of a morpholinomethyl group at the 5-position of the thiouracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholinomethyl)-2-thiouracil typically involves the introduction of the morpholinomethyl group to the thiouracil core. One common method is the Mannich reaction, which involves the condensation of thiouracil with formaldehyde and morpholine. This reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the morpholinomethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholinomethyl)-2-thiouracil can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiouracil ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiouracil ring or the morpholinomethyl group.

    Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified thiouracil derivatives.

    Substitution: Various substituted thiouracil derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases due to its biological activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Morpholinomethyl)-2-thiouracil involves its interaction with specific molecular targets. The morpholinomethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The sulfur atom in the thiouracil ring can also participate in redox reactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiouracil: The parent compound without the morpholinomethyl group.

    5-Fluorouracil: A well-known chemotherapeutic agent with a fluorine atom at the 5-position.

    6-Mercaptopurine: Another thiol-containing compound used in cancer treatment.

Uniqueness

5-(Morpholinomethyl)-2-thiouracil is unique due to the presence of the morpholinomethyl group, which can enhance its biological activity and specificity. This modification can improve the compound’s pharmacokinetic properties and its ability to interact with molecular targets.

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c13-8-7(5-10-9(15)11-8)6-12-1-3-14-4-2-12/h5H,1-4,6H2,(H2,10,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEPLLSIVTXHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237845
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89665-74-7
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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